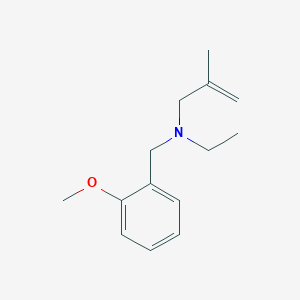
N-ethyl-N-(2-methoxybenzyl)-2-methyl-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-methoxybenzyl)-2-methyl-2-propen-1-amine, also known as methoxypropamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used as a research chemical for its potential therapeutic and recreational effects. Methoxypropamine has been studied extensively for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Mécanisme D'action
Methoxypropamine acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in a stimulant effect, which can lead to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
Methoxypropamine has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. Methoxypropamine has also been found to increase the release of certain hormones such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxypropamine has several advantages as a research chemical. It is relatively easy to synthesize and has a low cost compared to other amphetamines. It has also been found to have a high affinity for the dopamine transporter, making it a useful tool for studying dopamine release and reuptake in the brain. However, N-ethyl-N-(2-methoxybenzyl)-2-methyl-2-propen-1-aminemine has limitations as a research chemical. It has not been extensively studied in humans, and its long-term effects on the brain and body are not well understood.
Orientations Futures
There are several future directions for research on N-ethyl-N-(2-methoxybenzyl)-2-methyl-2-propen-1-aminemine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Another area of interest is its use as a tool for studying the dopamine system in the brain. Further research is needed to fully understand the effects of N-ethyl-N-(2-methoxybenzyl)-2-methyl-2-propen-1-aminemine on the brain and body and its potential as a therapeutic agent.
Méthodes De Synthèse
Methoxypropamine is synthesized by the reaction of 2-methoxybenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Methoxypropamine has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and is structurally similar to other amphetamines such as methamphetamine and MDMA. Methoxypropamine has been studied for its potential as a treatment for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-ethyl-N-[(2-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-8-6-7-9-14(13)16-4/h6-9H,2,5,10-11H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFCEALZZPDKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428430 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![3,6,6-trimethyl-2-[(4-methyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5703921.png)

![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)